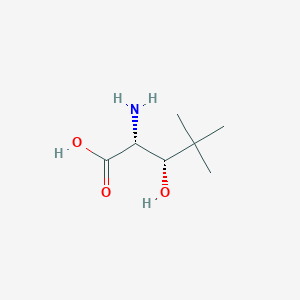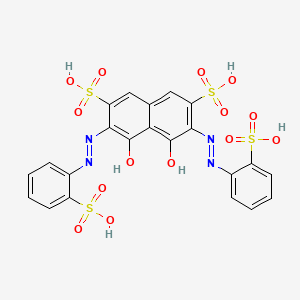![molecular formula C6H3BrIN3 B1148761 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 1357946-54-3](/img/structure/B1148761.png)
5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is a halogenated heterocyclic compound with the molecular formula C6H3BrIN3. It is a member of the pyrazolopyridine family, which consists of a pyrazole ring fused to a pyridine ring.
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers for experimental purposes
Mode of Action
It’s known that the compound can interact with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine typically involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine. One common method includes the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an organic solvent such as chloroform, and the mixture is maintained at a specific temperature to ensure complete iodination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups onto the pyrazolopyridine scaffold .
Scientific Research Applications
5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in targeting specific biological pathways, making it a candidate for drug development.
Industry: It is utilized in the synthesis of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrazolo[4,3-b]pyridine
- 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine
- 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine
Uniqueness
5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both bromine and iodine atoms on the pyrazolopyridine scaffold. This dual halogenation provides distinct reactivity and allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMGBDMHFOJQMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(NN=C21)I)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148683.png)
![1-[1,1'-Biphenyl]-4-yl-3-(dimethylamino)-2-propen-1-one](/img/structure/B1148684.png)

![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B1148688.png)


![2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile](/img/structure/B1148692.png)
![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1148695.png)

